molecular formula C22H25N3O B040687 1,3-Diphenyl-5-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide CAS No. 125103-48-2

1,3-Diphenyl-5-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide

Cat. No.: B040687
CAS No.: 125103-48-2
M. Wt: 347.5 g/mol
InChI Key: KAHHFAWBDLOGPJ-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- is a heterocyclic compound that features a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- typically involves the condensation of appropriate hydrazines with 1,3-diketones. One common method includes the use of arylhydrazines and 1,3-diketones under acidic or basic conditions to form the pyrazole ring . The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of pyrazole derivatives, including 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)-, often employs continuous flow reactors to ensure consistent product quality and yield. Catalysts such as transition metals or acidic catalysts like orthophosphoric acid can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-carboxamide derivatives .

Scientific Research Applications

1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)-
  • 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(2-methylbutyl)-
  • 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(4-methylbutyl)-

Uniqueness

The uniqueness of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(3-methylbutyl)- lies in its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development .

Properties

CAS No.

125103-48-2

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

5-methyl-N-(3-methylbutyl)-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C22H25N3O/c1-16(2)14-15-23-22(26)20-17(3)25(19-12-8-5-9-13-19)24-21(20)18-10-6-4-7-11-18/h4-13,16H,14-15H2,1-3H3,(H,23,26)

InChI Key

KAHHFAWBDLOGPJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC(C)C

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCC(C)C

125103-48-2

Synonyms

1,3-Diphenyl-5-methyl-N-(3-methylbutyl)-1H-pyrazole-4-carboxamide

Origin of Product

United States

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